2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C10H7F3N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group (–CN) and a trifluoromethyl group (–CF3) attached to a phenyl ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
It’s known that the compound has a larger conjugated structure, which could potentially interact with its targets and induce changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 3-(trifluoromethyl)aniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of solvents such as dimethyl sulfoxide (DMSO) or methanol can enhance the solubility of reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and autoimmune diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(4-cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
- 3-cyano-4-(trifluoromethyl)phenylboronic acid
Uniqueness
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXSLNQQNLJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326904 | |
Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1960-77-6 | |
Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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